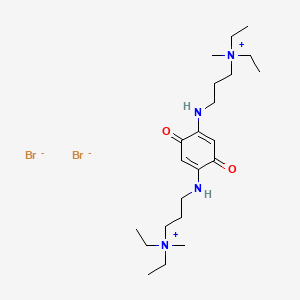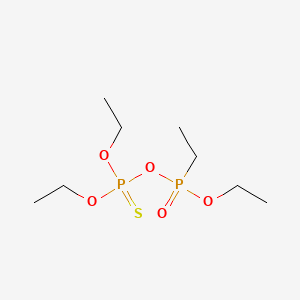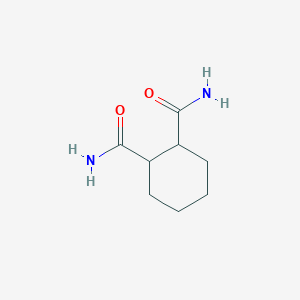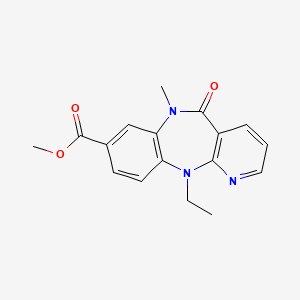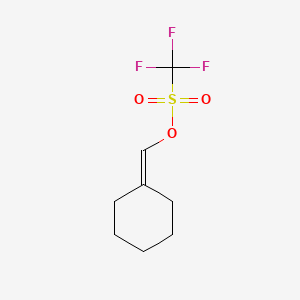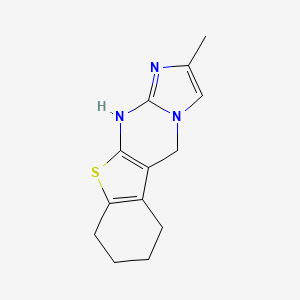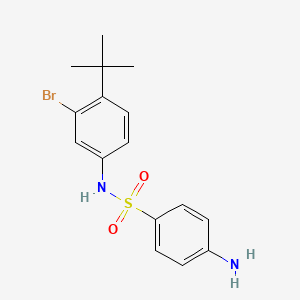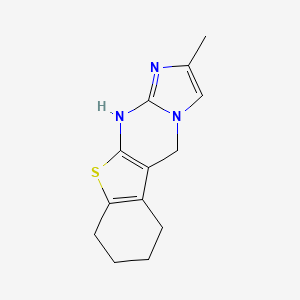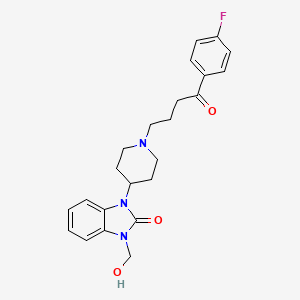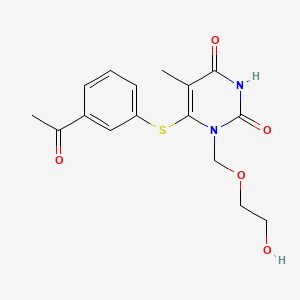
1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-AcHEPT is a chemical compound that has garnered significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-AcHEPT typically involves a series of chemical reactions that require precise conditions to achieve high yields and purity. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of 3’-AcHEPT is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
科学研究应用
3’-AcHEPT has a wide range of applications in scientific research, making it a valuable tool in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Researchers utilize 3’-AcHEPT to study cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: 3’-AcHEPT is employed in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.
相似化合物的比较
Similar Compounds
Several compounds share structural similarities with 3’-AcHEPT, including:
- 3’-AcHEPT analogs
- 3’-AcHEPT derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness of 3’-AcHEPT
What sets 3’-AcHEPT apart from similar compounds is its unique combination of functional groups and structural features. These characteristics confer specific reactivity and biological activity, making 3’-AcHEPT a versatile and valuable compound for various applications.
属性
CAS 编号 |
137897-75-7 |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC 名称 |
6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22) |
InChI 键 |
KMERLRPVDCNMIX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


